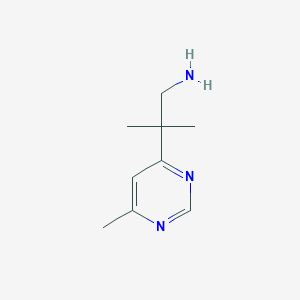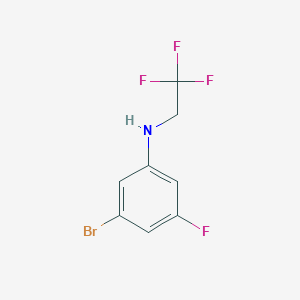
N,O-Diacetylbisoprolol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Diacetylbisoprolol typically involves the acetylation of bisoprolol. This can be achieved by reacting bisoprolol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The process would also include purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
N,O-Diacetylbisoprolol can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to regenerate bisoprolol.
Oxidation: The compound can be oxidized to form corresponding oxides, although specific conditions and reagents for this reaction are less commonly reported.
Substitution: This compound can participate in nucleophilic substitution reactions, where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Bisoprolol.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in relation to its parent compound, bisoprolol.
Medicine: Investigated for its potential as a modified beta-blocker with different pharmacokinetic properties.
Industry: Potential use in the development of new pharmaceuticals and chemical products
Wirkmechanismus
The mechanism of action of N,O-Diacetylbisoprolol is likely similar to that of bisoprolol, which involves the selective blocking of beta-1 adrenergic receptors. This reduces the heart rate and cardiac output, thereby lowering blood pressure. The acetylation may affect the compound’s binding affinity and selectivity, potentially altering its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisoprolol: The parent compound, used primarily for cardiovascular diseases.
Atenolol: Another beta-1 selective blocker used for similar indications.
Metoprolol: A beta-blocker with similar applications but different pharmacokinetic properties.
Uniqueness
N,O-Diacetylbisoprolol is unique due to its acetylation, which may confer different pharmacological properties compared to its parent compound and other beta-blockers. This modification could potentially lead to differences in absorption, distribution, metabolism, and excretion, making it a subject of interest for further research .
Eigenschaften
Molekularformel |
C22H35NO6 |
|---|---|
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
[1-[acetyl(propan-2-yl)amino]-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-yl] acetate |
InChI |
InChI=1S/C22H35NO6/c1-16(2)23(18(5)24)13-22(29-19(6)25)15-28-21-9-7-20(8-10-21)14-26-11-12-27-17(3)4/h7-10,16-17,22H,11-15H2,1-6H3 |
InChI-Schlüssel |
HQAWTGVLZMAXAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CC(COC1=CC=C(C=C1)COCCOC(C)C)OC(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


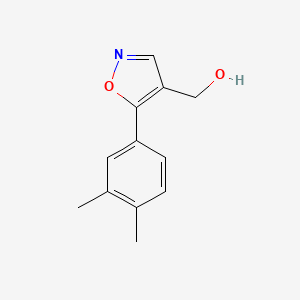
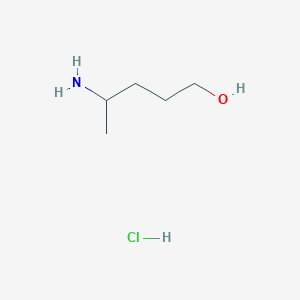
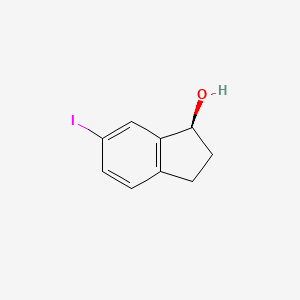
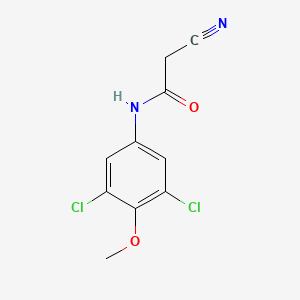
![3-Chloro-7-bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13431995.png)
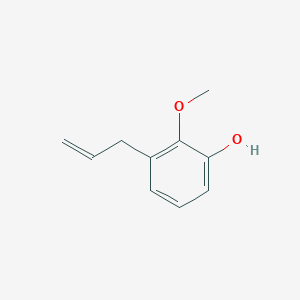
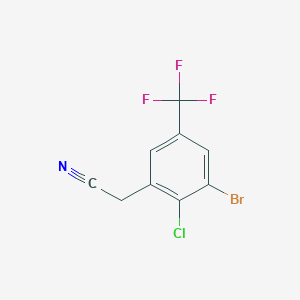
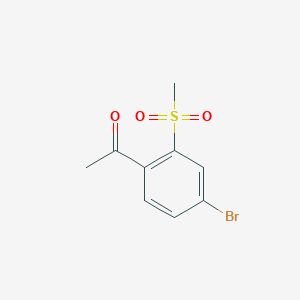
![Ethyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B13432004.png)
![(3aR,5R,6S,6aR)-5-(fluoromethyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B13432015.png)
![(2S)-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13432021.png)
